![molecular formula C5H9Br2N3 B13004185 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is a chemical compound with the molecular formula C5H9Br2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) produces the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromide ions.
Scientific Research Applications
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an agonist for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide involves its interaction with specific molecular targets. For instance, it has been identified as a full agonist of the human GPR119 receptor, which is involved in glucose homeostasis and insulin secretion . The compound’s structure allows it to bind to the receptor and activate downstream signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar structural features.
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Another pyrazole derivative with different substituents.
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A compound with a similar core structure but different functional groups.
Uniqueness
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is unique due to its specific bromide substituents, which confer distinct chemical reactivity and biological activity. Its ability to act as a full agonist for the GPR119 receptor sets it apart from other similar compounds, making it a valuable molecule for research in diabetes and metabolic disorders .
Properties
Molecular Formula |
C5H9Br2N3 |
|---|---|
Molecular Weight |
270.95 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrobromide |
InChI |
InChI=1S/C5H7N3.2BrH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H |
InChI Key |
WVADRQKFNODJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
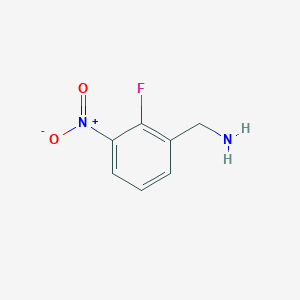
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)

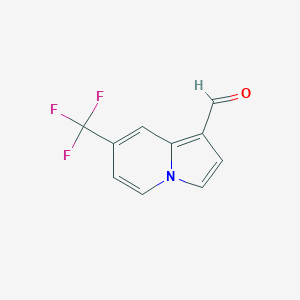
![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
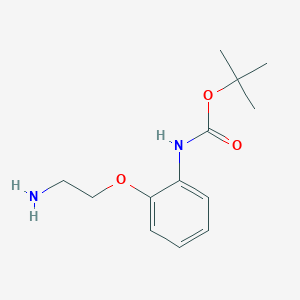
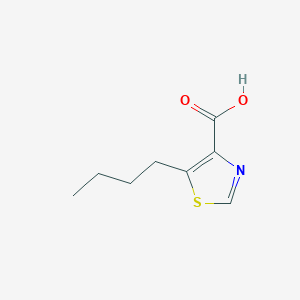
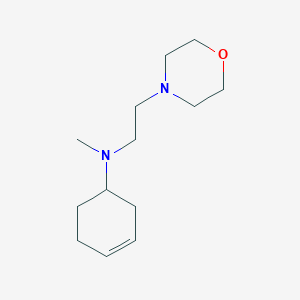
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
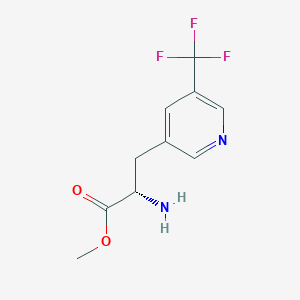
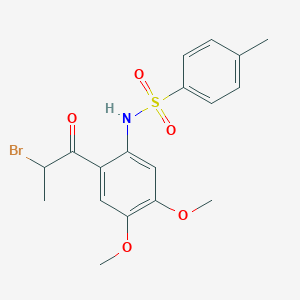
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
